molecular formula C8H7ClN6 B14134678 N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine

Katalognummer: B14134678
Molekulargewicht: 222.63 g/mol
InChI-Schlüssel: SDODACPDKHBEAQ-VZUCSPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a chlorophenyl group attached to the tetrazole ring via a methylideneamino linkage. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and electronic properties .

Vorbereitungsmethoden

The synthesis of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 5-aminotetrazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles. Common reagents used in these reactions include sodium azide, zinc salts, and various acids and bases.

Wissenschaftliche Forschungsanwendungen

1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

Eigenschaften

Molekularformel

C8H7ClN6

Molekulargewicht

222.63 g/mol

IUPAC-Name

1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+

InChI-Schlüssel

SDODACPDKHBEAQ-VZUCSPMQSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)Cl

Kanonische SMILES

C1=CC(=CC=C1C=NN2C(=NN=N2)N)Cl

Löslichkeit

0.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.